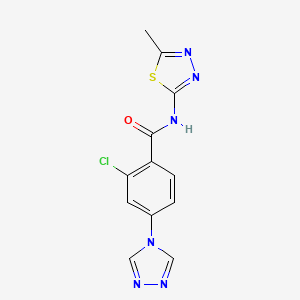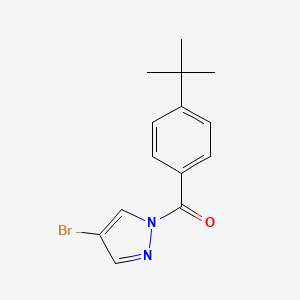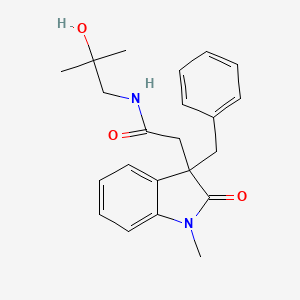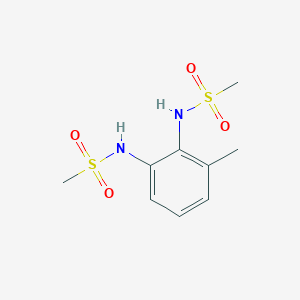
2-(4-butoxyphenoxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butoxyphenoxy)-N-methylacetamide, also known as BMA-12, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BMA-12 belongs to a class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to have various biological effects.
作用机制
2-(4-butoxyphenoxy)-N-methylacetamide exerts its biological effects through activation of PPARs, which are nuclear receptors that regulate gene expression. PPARs play a crucial role in various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. 2-(4-butoxyphenoxy)-N-methylacetamide selectively activates PPARα and PPARδ, which have been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects
2-(4-butoxyphenoxy)-N-methylacetamide has been shown to have various biochemical and physiological effects in animal models and cell culture studies. These effects include:
- Increased fatty acid oxidation and decreased lipid accumulation in liver and muscle cells
- Improved glucose tolerance and insulin sensitivity in diabetic animals
- Reduced inflammation and oxidative stress in various tissues
- Neuroprotective effects and improved cognitive function in animal models of Alzheimer's disease
- Inhibition of tumor growth and induction of apoptosis in cancer cells
实验室实验的优点和局限性
2-(4-butoxyphenoxy)-N-methylacetamide has several advantages for lab experiments, including its high potency and selectivity for PPARα and PPARδ, its stability in biological fluids, and its ability to penetrate the blood-brain barrier. However, 2-(4-butoxyphenoxy)-N-methylacetamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
未来方向
There are several potential future directions for research on 2-(4-butoxyphenoxy)-N-methylacetamide, including:
- Further studies on its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases
- Development of more potent and selective PPAR agonists based on the structure of 2-(4-butoxyphenoxy)-N-methylacetamide
- Studies on the effects of 2-(4-butoxyphenoxy)-N-methylacetamide in combination with other drugs or therapies for cancer and metabolic disorders
- Investigation of the molecular mechanisms underlying the effects of 2-(4-butoxyphenoxy)-N-methylacetamide on lipid metabolism, glucose homeostasis, and inflammation
- Clinical trials to evaluate the safety and efficacy of 2-(4-butoxyphenoxy)-N-methylacetamide in humans with various diseases.
合成方法
2-(4-butoxyphenoxy)-N-methylacetamide can be synthesized through a series of chemical reactions starting from 4-butoxyphenol and methyl chloroacetate. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation steps.
科学研究应用
2-(4-butoxyphenoxy)-N-methylacetamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and metabolic disorders. In neurology, 2-(4-butoxyphenoxy)-N-methylacetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, 2-(4-butoxyphenoxy)-N-methylacetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In metabolic disorders, 2-(4-butoxyphenoxy)-N-methylacetamide has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
属性
IUPAC Name |
2-(4-butoxyphenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-4-9-16-11-5-7-12(8-6-11)17-10-13(15)14-2/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVGTLIPYFBWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5461567.png)
![{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5461572.png)
![N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461581.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5461587.png)
![2-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5461604.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5461620.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5461625.png)

![5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole](/img/structure/B5461636.png)

![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5461658.png)
